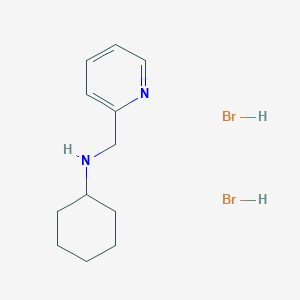

N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide, also known as NPC, is a chemical compound with various applications in research and industry. It has a CAS Number of 1609403-47-5 and a molecular weight of 352.11 .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H18N2.2BrH/c1-2-6-11 (7-3-1)14-10-12-8-4-5-9-13-12;;/h4-5,8-9,11,14H,1-3,6-7,10H2;2*1H . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Wissenschaftliche Forschungsanwendungen

Pyridine Derivatives in Medicinal Chemistry

Pyridine derivatives are notable for their wide range of biological activities and significant roles in medicinal chemistry. They have been identified as possessing antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, and anticancer activities. Their versatility makes them highly valuable in drug discovery and development processes. The structure of pyridine, incorporating both a benzene ring and a pyrrole ring, lends these compounds their unique chemical properties and biological activities, including as chemosensors in analytical chemistry for detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Cyclohexylamine Compounds in Anesthetic Research

Cyclohexylamine compounds, such as the one mentioned in the context of Sernyl (a cyclohexylamine derivative), have been explored for their analgesic properties without loss of consciousness. Despite their potential, the psychiatric disturbances observed post-operatively limited their use in anesthetic practice. These compounds act primarily at the thalamic level, altering the reception of sensory stimuli, which makes them subjects of interest for psychological and neurological studies (Davies & Beech, 1960).

N-oxide Derivatives in Organic Synthesis and Drug Development

Heterocyclic N-oxide derivatives, closely related to pyridine structures, show immense potential in organic synthesis, catalysis, and medicinal applications. These derivatives are crucial in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. Their biological importance is underscored by their anticancer, antibacterial, and anti-inflammatory activities, demonstrating the heterocyclic N-oxide motif's utility in chemistry and drug development investigations (Li et al., 2019).

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide involves the reaction of 2-pyridinemethanol with cyclohexanone to form N-(2-pyridinylmethyl)cyclohexanone, which is then reduced with sodium borohydride to form N-(2-pyridinylmethyl)cyclohexanamine. The amine is then reacted with hydrobromic acid to form the dihydrobromide salt.", "Starting Materials": [ "2-pyridinemethanol", "cyclohexanone", "sodium borohydride", "hydrobromic acid" ], "Reaction": [ "Step 1: React 2-pyridinemethanol with cyclohexanone in the presence of a catalyst to form N-(2-pyridinylmethyl)cyclohexanone.", "Step 2: Reduce N-(2-pyridinylmethyl)cyclohexanone with sodium borohydride in a solvent to form N-(2-pyridinylmethyl)cyclohexanamine.", "Step 3: React N-(2-pyridinylmethyl)cyclohexanamine with hydrobromic acid to form N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide salt." ] } | |

CAS-Nummer |

436099-92-2 |

Molekularformel |

C14H20N2O4 |

Molekulargewicht |

280.32 g/mol |

IUPAC-Name |

oxalic acid;N-(pyridin-2-ylmethyl)cyclohexanamine |

InChI |

InChI=1S/C12H18N2.C2H2O4/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13-12;3-1(4)2(5)6/h4-5,8-9,11,14H,1-3,6-7,10H2;(H,3,4)(H,5,6) |

InChI-Schlüssel |

YJBUKUUFOOHXSD-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NCC2=CC=CC=N2.Br.Br |

Kanonische SMILES |

C1CCC(CC1)NCC2=CC=CC=N2.C(=O)(C(=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B6593153.png)

![(S)-N-Methyl-N-diphenylphosphino-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B6593171.png)

![2-[5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B6593223.png)